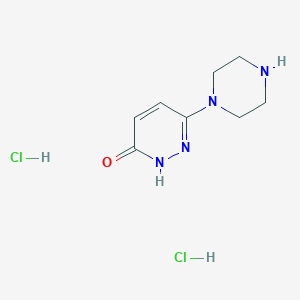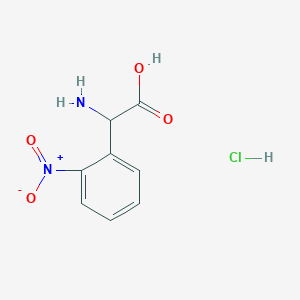
6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for “6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride” is not available in the retrieved information.Aplicaciones Científicas De Investigación
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including "6-(Piperazin-1-yl)-2,3-dihydropyridazin-3-one dihydrochloride," have been identified as key components in the rational design of drugs, showing a wide range of therapeutic uses. These compounds are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent applications. Slight modifications to the substitution pattern on the piperazine nucleus have been found to significantly alter the medicinal potential of the resultant molecules. This highlights the flexibility of piperazine as a building block in drug discovery for various diseases, with modifications to the substituents on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine analogues have shown considerable potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine has been pivotal in the development of potent anti-mycobacterial compounds, benefiting from the compound's versatile medicinal scaffold. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules provide insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Development for TB Treatment
Specific piperazine derivatives, such as Macozinone (a piperazine-benzothiazinone), are under clinical studies for tuberculosis (TB) treatment. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis. Pilot clinical studies have shown promising results, indicating the potential of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Safety and Hazards
The safety data sheet for a similar compound, “6-(piperazin-1-yl)pyrimidin-4-amine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given the known biological activity of piperazine derivatives, it can be inferred that this compound may interact with pathways involving dopamine and serotonin .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may have potential antipsychotic effects .
Propiedades
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGGILSNOSHXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)



![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)
![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)



